molecular formula C20H19N5O B2695266 N-[cyano(2-methylphenyl)methyl]-3-(4-phenyl-4H-1,2,4-triazol-3-yl)propanamide CAS No. 1376244-10-8

N-[cyano(2-methylphenyl)methyl]-3-(4-phenyl-4H-1,2,4-triazol-3-yl)propanamide

Cat. No.: B2695266
CAS No.: 1376244-10-8
M. Wt: 345.406
InChI Key: ZCURMZVWCDPHTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[cyano(2-methylphenyl)methyl]-3-(4-phenyl-4H-1,2,4-triazol-3-yl)propanamide is a complex organic compound featuring a cyano group, a methylphenyl group, and a triazole ring

Properties

IUPAC Name

N-[cyano-(2-methylphenyl)methyl]-3-(4-phenyl-1,2,4-triazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O/c1-15-7-5-6-10-17(15)18(13-21)23-20(26)12-11-19-24-22-14-25(19)16-8-3-2-4-9-16/h2-10,14,18H,11-12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCURMZVWCDPHTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C#N)NC(=O)CCC2=NN=CN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[cyano(2-methylphenyl)methyl]-3-(4-phenyl-4H-1,2,4-triazol-3-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Incorporation of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using cyanide salts such as sodium cyanide or potassium cyanide.

    Final Assembly: The final step involves coupling the triazole and phenyl intermediates with the cyano and methylphenyl groups under controlled conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and the recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-[cyano(2-methylphenyl)methyl]-3-(4-phenyl-4H-1,2,4-triazol-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the cyano group to an amine or the triazole ring to a dihydrotriazole.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenyl or triazole rings, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, alcohols)

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[cyano(2-methylphenyl)methyl]-3-(4-phenyl-4H-1,2,4-triazol-3-yl)propanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting enzymes or receptors involved in diseases like cancer or infections.

    Biology: The compound can serve as a probe to study biological pathways and interactions, especially those involving cyano or triazole groups.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-[cyano(2-methylphenyl)methyl]-3-(4-phenyl-4H-1,2,4-triazol-3-yl)propanamide depends on its specific application. In medicinal chemistry, it might interact with molecular targets like enzymes or receptors, inhibiting or modulating their activity. The cyano group can act as an electrophile, while the triazole ring can participate in hydrogen bonding or π-π interactions, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • N-[cyano(2-methylphenyl)methyl]-3-(4-methyl-4H-1,2,4-triazol-3-yl)propanamide
  • N-[cyano(2-methylphenyl)methyl]-3-(4-ethyl-4H-1,2,4-triazol-3-yl)propanamide
  • N-[cyano(2-methylphenyl)methyl]-3-(4-phenyl-4H-1,2,3-triazol-3-yl)propanamide

Uniqueness

N-[cyano(2-methylphenyl)methyl]-3-(4-phenyl-4H-1,2,4-triazol-3-yl)propanamide is unique due to the specific combination of functional groups it contains. The cyano group provides electrophilic reactivity, the methylphenyl group offers hydrophobic interactions, and the triazole ring contributes to hydrogen bonding and π-π stacking. This combination makes it a versatile compound for various applications in research and industry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.